Benzo(j)fluoranthene

Carcinogenesis PAH Tumor Initiation

EU Directive 2004/107/CE mandates isomer-specific benzo(j)fluoranthene quantification-generic PAH mixes introduce uncertainty due to divergent tumor-initiating potencies (BbF > BjF > BkF) and distinct AhR profiles (TEF = 4.0 vs. BaP). This >98% HPLC standard ensures accurate GC-MS/HPLC-FLD calibration for EPA Method 610 compliance, forensic source-apportionment, and DNA adduct studies.

Molecular Formula C20H12
Molecular Weight 252.3 g/mol
CAS No. 205-82-3
Cat. No. B125817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo(j)fluoranthene
CAS205-82-3
Synonyms10,11-Benzofluoranthene;  7,8-Benzfluoranthene;  Benzo-12,13-fluoranthene;  Dibenzo[a,jk]fluorene
Molecular FormulaC20H12
Molecular Weight252.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C4=CC=CC5=C4C3=CC=C5
InChIInChI=1S/C20H12/c1-2-8-15-13(5-1)11-12-17-16-9-3-6-14-7-4-10-18(19(14)16)20(15)17/h1-12H
InChIKeyKHNYNFUTFKJLDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility9.91e-09 M
Soluble in hydrogen sulfide on heating
Slightly soluble in ethanol and acetic acid.

Structure & Identifiers


Interactive Chemical Structure Model





Benzo(j)fluoranthene PAH Reference Standard


Benzo(j)fluoranthene (BjF, CAS 205-82-3) is a non-alternant polycyclic aromatic hydrocarbon (PAH) consisting of four fused six-membered rings and one five-membered ring. It is a light yellow to grey solid with a molecular weight of 252.31 g/mol and a melting point of 163–165°C [1]. Unlike the more thoroughly characterized alternant PAHs, BjF exhibits a unique metabolic activation profile and a distinct tumorigenic potency in comparative bioassays [2]. Its differential regulatory classification—included on the EU list of priority PAHs for monitoring but not on the U.S. EPA's 16 priority pollutants list—further distinguishes it from its benzo[b]- and benzo[k]-fluoranthene isomers [3]. These characteristics underscore the importance of sourcing a well-characterized, high-purity analytical standard for precise environmental monitoring and mechanistic research.

EU Priority PAH Monitoring – meets EU Directive 2004/107/CE target analyte requirements.
AhR Toxic Equivalency Factor Studies – provides defined TEF (4.0 vs BaP) for TEQ calculation.
Isomer-Specific Carcinogenicity Research – enables comparative bioassay across benzofluoranthene isomers.

Procurement Risks of Benzo(j)fluoranthene Substitution


Substituting benzo(j)fluoranthene with a generic 'PAH mix' or a more common analog like benzo(b)fluoranthene introduces significant experimental uncertainty due to their divergent biological activities, chemical reactivities, and regulatory designations. BjF exhibits a distinct tumor-initiating potency and a unique AhR-mediated activity profile that are not well-correlated with its isomer counterparts [1]. Furthermore, its non-alternant structure confers specific chromatographic retention and spectroscopic properties, making accurate quantification in complex environmental matrices reliant on a pure, certified analytical standard . Using a poorly defined substitute can lead to inaccurate risk assessment data, flawed mechanistic conclusions in toxicology studies, and non-compliance with monitoring guidelines that specifically list BjF as a target analyte [2].

Generic PAH mix May omit benzo(j)fluoranthene, as US EPA 16 PAH standards do not include this isomer; EU monitoring requires specific quantitation.
Benzo(b)fluoranthene Distinct tumor-initiation potency hierarchy and AhR TEF (4.0 vs 1.4) may shift risk assessment conclusions if substituted.
Research-grade solid Lacks metrological traceability compared to CRM; may not meet ISO-accredited method or regulatory data acceptance criteria.

Benzo(j)fluoranthene Comparator Evidence Guide


Tumor-Initiating Potency in Mouse Skin

In a direct head-to-head comparison of parent hydrocarbons, benzo(b)fluoranthene (B[b]F) was the most potent tumor initiator, exhibiting activity greater than that of benzo(j)fluoranthene (B[j]F) [1]. Benzo(k)fluoranthene (B[k]F) also showed tumor-initiating activity, contrasting with its lack of complete carcinogenic activity on mouse skin. This establishes a clear potency hierarchy among the benzofluoranthene isomers.

Tumor-initiation potency
Head-to-head
BbF > BjF > BkF in mouse skin initiation-promotion assay.
Supports isomer-specific potency comparison for carcinogenicity study design.
Dose-dependent response at 100–1000 nmol per mouse.
Carcinogenesis PAH Tumor Initiation Mouse Skin

Human AhR Agonist Potency

The human AhR ligand activity was quantified using a yeast recombinant reporter gene assay. Benzo(j)fluoranthene (BjF) demonstrated a Toxic Equivalency Factor (TEF) of 4.0 relative to benzo[a]pyrene (BaP) (TEF = 1.0) [1]. In comparison, benzo[k]fluoranthene (BkF) had a TEF of 11, and benzo[b]fluoranthene (BbF) had a TEF of 1.4. This positions BjF as a significant AhR agonist with a potency intermediate among its structural analogs.

AhR TEF value
Head-to-head
BjF TEF = 4.0 (BaP=1.0); BkF=11, BbF=1.4.
Supports TEQ calculation for AhR-mediated hazard assessment.
Yeast reporter gene assay, 0.1–1000 nmol/L.
AhR Toxic Equivalency Factor PAH Reporter Gene Assay

Regulatory Status: EU Priority vs. US EPA

Benzo(j)fluoranthene is explicitly listed on the European Union's list of PAHs recommended for monitoring [1]. However, it is not among the 16 PAHs included by the U.S. EPA in its list of priority pollutants, which includes its isomers benzo(b)fluoranthene and benzo(k)fluoranthene [2]. This differential regulatory status creates a specific monitoring requirement for laboratories operating under EU directives, such as 2004/107/CE [3].

Regulatory classification
Class-level inference
Included in EU priority list; excluded from US EPA 16.
Procurement essential for EU-monitoring compliance.
May not be present in US-focused PAH standards.
Regulatory Compliance Environmental Monitoring PAH Priority Pollutant

Certified Reference Material vs. Research Grade

For quantitative analytical work, a Certified Reference Material (CRM) of benzo(j)fluoranthene is available as a 2000 µg/mL solution in dichloromethane, produced and certified in accordance with ISO 17034 and ISO/IEC 17025 . This contrasts with research-grade solid standards, such as those with >98.0% purity by HPLC [1], which lack the same level of metrological traceability and certified uncertainty. The CRM format is specifically designed for calibration and method validation in GC and HPLC applications .

Standard grade
Data to verify
CRM (2000 µg/mL, ISO 17034) vs. research grade (>98% HPLC).
CRM supports accredited method validation and traceability.
Certified uncertainty required for regulatory submissions.
Analytical Chemistry CRM ISO 17034 Traceability

Tumorigenic Activity in Newborn Mice

In a newborn mouse assay, both benzo[b]fluoranthene and benzo[j]fluoranthene exhibited significant tumorigenic activity. In contrast, benzo[k]fluoranthene was not tumorigenic under the same assay conditions [1]. This provides a clear binary distinction in carcinogenic potential between BjF and BkF in this specific in vivo model.

Newborn mouse activity
Head-to-head
BjF tumorigenic activity observed; BkF inactive in same model.
Supports isomer-specific in vivo model comparison.
Qualitative activity distinction in newborn mouse assay.
Carcinogenesis PAH Newborn Mouse Assay

Benzo(j)fluoranthene Application Scenarios


EU-Compliant Environmental Monitoring

Laboratories mandated to monitor PAHs under EU Directive 2004/107/CE must quantify benzo(j)fluoranthene as a specific target analyte [1]. A certified analytical standard of BjF is essential for accurate calibration, method validation (e.g., EPA Method 610 for aqueous effluents), and compliance reporting .

AhR-Mediated Toxicology Studies

Researchers investigating the aryl hydrocarbon receptor (AhR) activation profile of complex PAH mixtures can use a pure BjF standard as a reference agonist. Its well-defined Toxic Equivalency Factor (TEF = 4.0 relative to BaP) allows for quantitative calculation of its contribution to overall AhR-mediated toxic equivalents (TEQs) in environmental samples or in vitro assays [2].

Comparative Carcinogenicity and Metabolic Activation

Given the distinct tumor-initiating potency hierarchy among benzofluoranthene isomers (BbF > BjF > BkF in mouse skin), a high-purity BjF standard is required for head-to-head comparative studies investigating structure-activity relationships, DNA adduct formation, and metabolic activation pathways in both in vivo and in vitro models [3].

PAH Source Apportionment and Forensic Geochemistry

The ratio of specific PAHs, including benzofluoranthene isomers, can serve as a fingerprint for different combustion sources (e.g., vehicle exhaust vs. coal tar). An authentic, isomerically pure BjF standard is crucial for developing and validating accurate GC-MS or HPLC-FLD methods used in these forensic environmental analyses .

Application
Selection Property
Validation Focus
EU-Compliant Environmental Monitoring
EU priority analyte certification
GC-MS/HPLC method calibration and Directive 2004/107/CE compliance
AhR-Mediated Toxicology Studies
Defined TEF value (4.0) for TEQ calculation
AhR reporter gene assay correlation and mixture risk assessment
Comparative Carcinogenicity & Metabolic Activation
Isomer-specific purity and identity
Mouse skin initiation-promotion bioassay response and DNA adduct profiling
PAH Source Apportionment & Forensic Geochemistry
Isomerically pure standard for diagnostic ratio analysis
GC-MS/HPLC-FLD isomer resolution and source fingerprint validation

Technical Documentation Hub

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